The Strategic Deployment of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol in Modern Medicinal Chemistry: A Technical Guide
The Strategic Deployment of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolin-4-ol scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. The strategic incorporation of fluorine-containing substituents, such as fluoro and trifluoromethyl groups, has become a key strategy in modern drug design to enhance metabolic stability, target affinity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the medicinal chemistry applications of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol, a highly functionalized and promising heterocyclic building block. While public domain data on this specific isomer is emerging, this guide synthesizes established knowledge of the quinolin-4-ol core, the distinct roles of its substituents, and data from closely related analogs to present a comprehensive overview of its potential in drug discovery. We will explore its synthesis, physicochemical properties, and its application as a scaffold for developing novel therapeutic agents, particularly in the realms of kinase inhibition and anti-infective chemotherapy.
Introduction: The Quinolin-4-ol Scaffold and the Power of Fluorination
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3] The quinolin-4-one tautomer of quinolin-4-ol is a particularly important pharmacophore, frequently found in compounds targeting a variety of biological pathways.[4]
The introduction of fluorine and trifluoromethyl (CF3) groups into organic molecules is a well-established strategy to modulate their physicochemical and biological properties.[5][6] The trifluoromethyl group, in particular, is a potent electron-withdrawing group that can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[7][8] It also increases lipophilicity, which can improve membrane permeability and cellular uptake.[2] The fluorine atom at the 8-position can influence the electronic properties of the quinoline ring system, potentially modulating the pKa of the quinolin-4-ol and influencing drug-receptor interactions.[9] The combination of these two fluorine-containing moieties on the quinolin-4-ol scaffold in 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol creates a unique building block with high potential for the development of novel, potent, and selective therapeutic agents.
Synthesis of the 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol Core
The synthesis of functionalized quinolin-4-ols can be achieved through several established methods, most notably the Conrad-Limpach and Gould-Jacobs reactions.[4] For the specific synthesis of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol, a plausible and adaptable approach would involve the condensation of a suitably substituted aniline with a β-ketoester, followed by thermal cyclization. A representative protocol is detailed below.
Experimental Protocol: Synthesis of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol
This protocol is adapted from established methods for the synthesis of substituted quinolin-4-ols.[1][10]
Step 1: Synthesis of the β-Anilinoacrylate Intermediate
-
To a solution of 2-fluoro-3-(trifluoromethyl)aniline (1.0 equivalent) in a suitable solvent such as toluene or ethanol, add ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
The reaction mixture is heated to reflux and stirred for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude ethyl 3-((2-fluoro-3-(trifluoromethyl)phenyl)amino)-4,4,4-trifluorobut-2-enoate.
Step 2: Cyclization to the Quinolin-4-ol
-
The crude intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.
-
The mixture is heated to a high temperature, typically around 250 °C, for 30-60 minutes to induce thermal cyclization. The reaction should be monitored by TLC for the formation of the desired product.
-
After completion, the reaction mixture is cooled to room temperature, which should result in the precipitation of the solid product.
-
The precipitated solid is collected by filtration and washed with a non-polar solvent like hexane or diethyl ether to remove the high-boiling point solvent.
-
The crude 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol is then purified by recrystallization from a suitable solvent (e.g., ethanol or a DMF/water mixture) to yield the final product.
Characterization: The final product should be characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Medicinal Chemistry Applications
The 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol scaffold is a versatile starting point for the synthesis of a diverse range of potential therapeutic agents. Its primary applications are anticipated in the fields of oncology, as kinase inhibitors, and in the development of novel anti-infective agents.
Kinase Inhibitors in Oncology
Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes such as proliferation, differentiation, and survival.[11] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug discovery. The quinoline and quinazoline scaffolds are well-established as "hinge-binding" motifs in a multitude of kinase inhibitors, including several FDA-approved drugs.[12][13]
The 4-aminoquinoline core, which can be readily synthesized from the 4-chloroquinoline derivative of our title compound, is a key pharmacophore in many kinase inhibitors. The nitrogen at position 1 of the quinoline ring typically forms a crucial hydrogen bond with the "hinge" region of the kinase ATP-binding site.
Structure-Activity Relationship (SAR) Insights:
Based on extensive research on quinoline-based kinase inhibitors, we can infer the following SAR for derivatives of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol[11][14]:
-
The 4-Anilino Moiety: The 4-position of the quinolin-4-ol is readily converted to a 4-chloro group, which can then be displaced by various anilines. The substituents on this aniline ring are critical for potency and selectivity, as they project into the hydrophobic regions of the ATP-binding pocket.
-
The 7-Trifluoromethyl Group: The electron-withdrawing nature of the CF3 group at the 7-position can influence the basicity of the quinoline nitrogen, potentially modulating the strength of the hinge-binding interaction.[15] Furthermore, this group can engage in favorable interactions within the kinase active site and enhance metabolic stability.[5]
-
The 8-Fluoro Group: The fluorine atom at the 8-position can also modulate the electronic properties of the quinoline ring and may form specific interactions with the target protein.
Illustrative Kinase Targets and Representative Data:
While specific data for 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol derivatives is not widely available, we can present representative data for analogous quinoline-based kinase inhibitors to illustrate their potential.
| Compound ID | Core Scaffold | Key Substituents | Target Kinase | IC50 (nM) |
| Analog A | 4-Anilinoquinoline | 7-methoxy, 6-substituted | EGFR | 10-50 |
| Analog B | 4-Anilinoquinoline | 7-trifluoromethyl, 4-anilino with solubilizing group | SGK1 | 50-100 |
| Analog C | 4-Phenoxyquinoline | 6,7-disubstituted | c-Met | 5-20 |
This table presents hypothetical yet plausible data based on published values for structurally related compounds to guide research efforts.[16][17]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.[11]
-
Materials: Recombinant human EGFR kinase, a suitable substrate peptide, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a series of dilutions of the test compounds in a suitable buffer.
-
In a 96-well plate, add the recombinant kinase, the substrate peptide, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specified time.
-
Stop the reaction and add the detection reagent to measure the amount of product formed (or remaining ATP).
-
The luminescence or fluorescence is measured using a plate reader.
-
The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway and Workflow Diagrams:
Caption: Simplified EGFR signaling pathway and the point of intervention for quinoline-based inhibitors.
Caption: General workflow for a structure-activity relationship (SAR) study.
Anti-Infective Agents
The quinoline scaffold is also prominent in the field of anti-infective research. Fluoroquinolone antibiotics are a well-known class of drugs that target bacterial DNA gyrase and topoisomerase IV. While the core of our title compound differs from that of traditional fluoroquinolones, its derivatives have the potential to exhibit antibacterial, antifungal, or antiviral activity.[9]
The trifluoromethyl group can be advantageous in anti-infective drug design by enhancing the compound's ability to penetrate microbial cell walls and membranes.[5]
Potential Anti-infective Applications and Representative Data:
| Compound Class | Potential Target | Example Organism | MIC (µg/mL) |
| 4-Aminoquinoline Derivatives | DNA Gyrase / Topoisomerase IV | Staphylococcus aureus | 1-16 |
| Quinolin-4-ol Analogs | Fungal Ergosterol Biosynthesis | Candida albicans | 2-32 |
| Substituted Quinolines | Viral Polymerase / Protease | Influenza Virus | 5-50 |
This table presents hypothetical yet plausible data based on published values for structurally related compounds to guide research efforts.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials: Bacterial or fungal strains, appropriate growth medium (e.g., Mueller-Hinton broth for bacteria), test compounds dissolved in a suitable solvent (e.g., DMSO), and 96-well microtiter plates.
-
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, prepare serial dilutions of the test compounds in the growth medium.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Perspectives
8-Fluoro-7-(trifluoromethyl)quinolin-4-ol represents a highly promising and versatile scaffold for the development of novel therapeutic agents. The strategic placement of the 8-fluoro and 7-trifluoromethyl substituents imparts desirable physicochemical properties that are advantageous for drug design. While further research is needed to fully elucidate the potential of this specific isomer, the extensive body of literature on related quinoline derivatives strongly supports its application in the discovery of new kinase inhibitors for oncology and novel anti-infective agents. The synthetic and screening protocols outlined in this guide provide a solid foundation for researchers to explore the medicinal chemistry of this exciting and underexplored molecule. Future work should focus on the synthesis and biological evaluation of a diverse library of derivatives to establish clear structure-activity relationships and identify lead compounds for further preclinical development.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamination of Alkynes. IRCC. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]
-
Graphical illustration of different types of kinase inhibitors and their mode of action. ResearchGate. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]
-
Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. ChEMBL. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. PMC. [Link]
-
Facile synthesis of functionalized quinolinones in a green reaction medium and their photophysical properties. Organic & Biomolecular Chemistry. [Link]
-
Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. [Link]
- N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide for the treatment of cancer.
-
Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au. [Link]
-
Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. PubMed. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
-
Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
- Quinoline derivatives.
-
Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI. [Link]
-
Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. ResearchGate. [Link]
-
Identification of pan-kinase-family inhibitors using graph convolutional networks to reveal family-sensitive pre-moieties. PMC. [Link]
-
Integrating Graph Convolution and Attention Mechanism for Kinase Inhibition Prediction. MDPI. [Link]
-
Quinazoline derivatives as anticancer drugs: a patent review (2011 - present). PubMed. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate. [Link]
-
A novel graph convolutional neural network for predicting interaction sites on protein kinase inhibitors in phosphorylation. Nature. [Link]
-
Drug Discovery Patents. Charles River Laboratories. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC. [Link]
-
A novel graph convolutional neural network for predicting interaction sites on protein kinase inhibitors in phosphorylation. PMC. [Link]
Sources
- 1. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (31009-31-1) for sale [vulcanchem.com]
- 2. chemijournal.com [chemijournal.com]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
